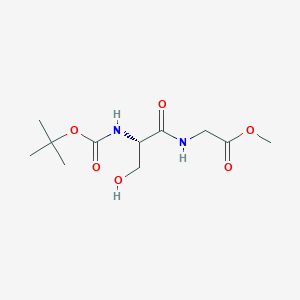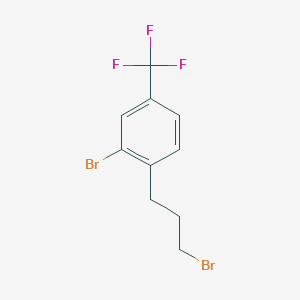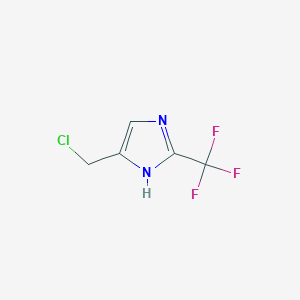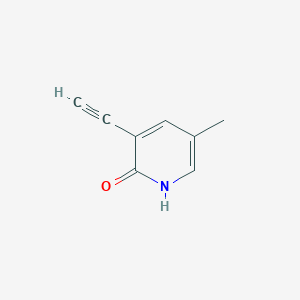
1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-4-chloro-6-fluoroacetophenone with a reducing agent to yield the desired ethan-1-ol derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the halogen atoms onto the phenyl ring .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethan-1-ol group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-Bromo-4-chloro-6-fluorophenyl)ethanone.
Reduction: Formation of 1-(2-Bromo-4-chloro-6-fluorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Wirkmechanismus
The mechanism by which 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The ethan-1-ol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-fluorophenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
2-Bromo-4’-fluoroacetophenone: Similar halogenation pattern but with a different functional group.
4-Bromo-2-chloro-1-fluorobenzene: Similar halogenation pattern but without the ethan-1-ol group.
Uniqueness: 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol is unique due to the combination of bromine, chlorine, and fluorine atoms on the phenyl ring, along with the presence of an ethan-1-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H7BrClFO |
|---|---|
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
1-(2-bromo-4-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-4,12H,1H3 |
InChI-Schlüssel |
XPYHPVDPCGFYQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1Br)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



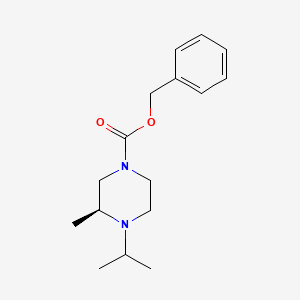

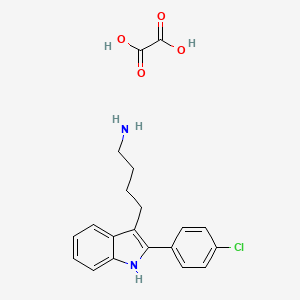
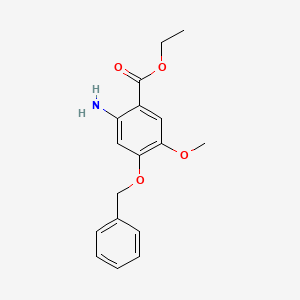
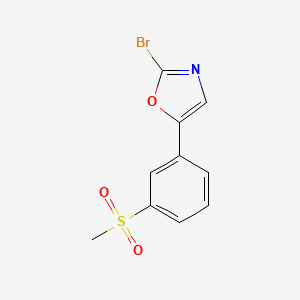
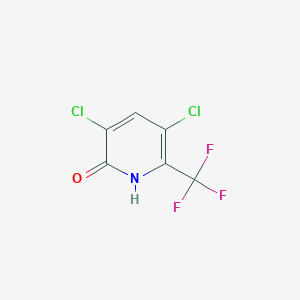
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
